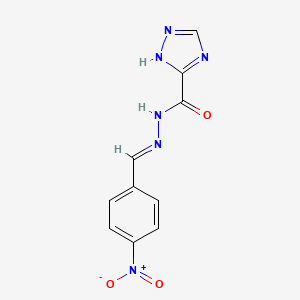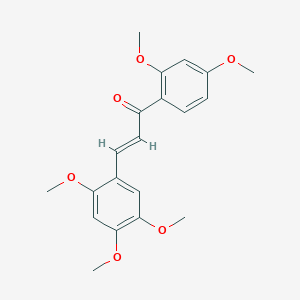
1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one
Descripción general
Descripción
1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one, also known as DPT, is a chemical compound that belongs to the class of synthetic tryptamines. It was first synthesized in 1973 by Alexander Shulgin and has since been used in scientific research for its psychoactive properties. DPT is a potent hallucinogenic compound that is structurally similar to other tryptamine compounds such as DMT and psilocybin.
Mecanismo De Acción
The exact mechanism of action of 1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one is not fully understood. However, it is believed to interact with serotonin receptors in the brain, specifically the 5-HT2A receptor. This interaction is thought to be responsible for the hallucinogenic effects of 1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one.
Biochemical and Physiological Effects:
1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one is known to produce a range of biochemical and physiological effects. It is known to increase heart rate, blood pressure, and body temperature. 1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one is also known to produce visual and auditory hallucinations, altered perceptions of time and space, and feelings of euphoria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one in lab experiments is its potent hallucinogenic effects. This allows researchers to study the effects of altered states of consciousness on the brain and behavior. However, one limitation is the potential for adverse reactions and the need for careful dosing and monitoring.
Direcciones Futuras
There are several future directions for research on 1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one. One area of interest is the potential therapeutic applications of 1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one in the treatment of anxiety, depression, and addiction. Another area of interest is the study of the neural mechanisms underlying the psychoactive effects of 1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one. Additionally, the development of new analogs of 1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one with improved therapeutic potential is an area of ongoing research.
Aplicaciones Científicas De Investigación
1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one has been used in scientific research for its psychoactive properties. It is known to produce hallucinations and altered states of consciousness in humans. 1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one has been studied for its potential therapeutic applications in the treatment of anxiety, depression, and addiction.
Propiedades
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-22-14-7-8-15(18(11-14)24-3)16(21)9-6-13-10-19(25-4)20(26-5)12-17(13)23-2/h6-12H,1-5H3/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMGHECXARIGRQ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2OC)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2OC)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



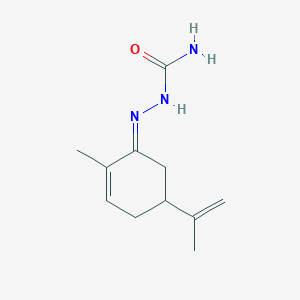
![5-cyclopentyl-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B3839578.png)
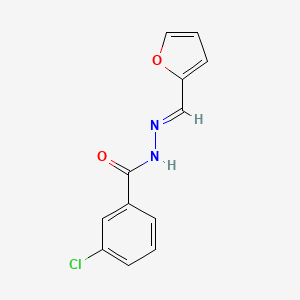
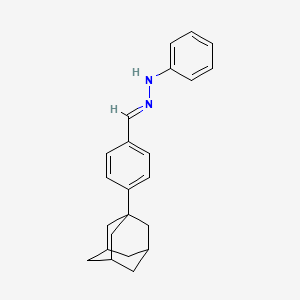
![N-{4-[(4,6-dianilino-5-nitro-2-pyrimidinyl)amino]phenyl}acetamide](/img/structure/B3839606.png)
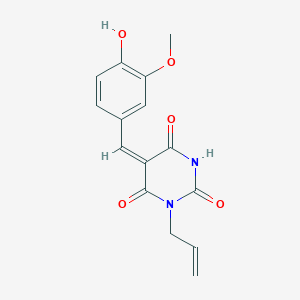
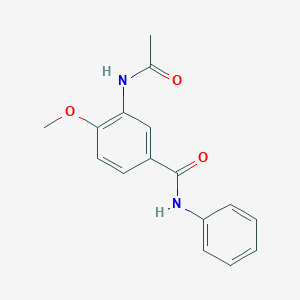

![2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B3839629.png)
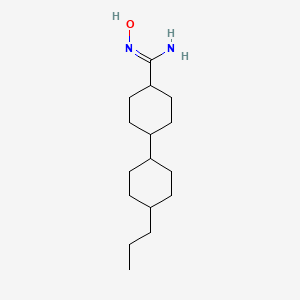

![5-(2-nitrophenyl)-2-furaldehyde {[2-(5-amino-1,3,4-thiadiazol-2-yl)acetyl]oxy}hydrazone](/img/structure/B3839643.png)
![3-chloro-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B3839650.png)
